molecular formula C10H20N2O2 B183127 tert-Butyl (3-methylpyrrolidin-3-yl)carbamate CAS No. 147459-52-7

tert-Butyl (3-methylpyrrolidin-3-yl)carbamate

Cat. No.: B183127
CAS No.: 147459-52-7
M. Wt: 200.28 g/mol
InChI Key: DIQWSFWWYVRXRO-UHFFFAOYSA-N
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Description

tert-Butyl (3-methylpyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C10H20N2O2. It is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals. The compound is characterized by its tert-butyl group attached to a pyrrolidine ring, which is further substituted with a methyl group and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-methylpyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 0°C

    Reaction Time: 1-2 hours

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride or sodium borohydride

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products:

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Various substituted carbamates

Scientific Research Applications

tert-Butyl (3-methylpyrrolidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (3-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • tert-Butyl (3-methylpyrrolidin-3-yl)methylcarbamate
  • tert-Butyl (3-methylpiperidin-3-yl)carbamate

Comparison: tert-Butyl (3-methylpyrrolidin-3-yl)carbamate is unique due to its specific substitution pattern on the pyrrolidine ring. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10/h11H,5-7H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQWSFWWYVRXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445015
Record name tert-Butyl (3-methylpyrrolidin-3-yl)carbamate
Source EPA DSSTox
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Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147459-52-7
Record name 1,1-Dimethylethyl N-(3-methyl-3-pyrrolidinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147459-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3-methylpyrrolidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate
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Synthesis routes and methods I

Procedure details

Benzyl 3-(tert-butoxycarbonylamino)-3-methylpyrrolidine-1-carboxylate (2.00 g, 5.98 mmol) and 10% Pd/C (0.32 g, 0.30 mmol) in MeOH (20 mL) were stirred under 1 atmosphere of H2 for 1 hour. The catalyst was removed by filtration and washed with methanol. The filtrate was concentrated to give tert-butyl 3-methylpyrrolidin-3-ylcarbamate (1.15 g, 96%) as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.32 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of tert-butyl 1-benzyl-3-methylpyrrolidin-3-ylcarbamate (1.17 g, 4.0 mmol) in EtOH (40 mL) was added to 10% Pd on C and shaken under 45 psi of H2 for 3 h. The mixture was filtered through Celite and concentrated to afford tert-butyl 3-methylpyrrolidin-3-ylcarbamate (0.59 g, 73%). LC-MS Method 1 tR=0.72 min, m/z=201.
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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